molecular formula C8H10N2O B2628918 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine CAS No. 1526186-14-0

2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine

Cat. No.: B2628918
CAS No.: 1526186-14-0
M. Wt: 150.181
InChI Key: GCODEMBJCAEKNJ-UHFFFAOYSA-N
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Description

2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine is a heterocyclic compound with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . This compound is characterized by a fused ring system that includes both nitrogen and oxygen atoms, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, leading to the formation of the oxazepine ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties that are valuable for various applications.

Properties

IUPAC Name

2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-8-7(10-3-1)6-9-4-5-11-8/h1-3,9H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCODEMBJCAEKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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